molecular formula C9H11ClO B3042126 1-Chloro-3-propoxybenzene CAS No. 51241-31-7

1-Chloro-3-propoxybenzene

Cat. No.: B3042126
CAS No.: 51241-31-7
M. Wt: 170.63 g/mol
InChI Key: JDJIOQZPGMROOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-propoxybenzene is an organic compound with the molecular formula C₉H₁₁ClO . It is a derivative of benzene, where a chlorine atom is substituted at the first position and a propoxy group at the third position on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-propoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be hydrogenated under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of 3-propoxybenzoic acid.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-Chloro-3-propoxybenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-chloro-3-propoxybenzene involves its interaction with various molecular targets, primarily through electrophilic aromatic substitution reactions. The chlorine atom and propoxy group influence the reactivity of the benzene ring, making it susceptible to further functionalization .

Comparison with Similar Compounds

  • 1-Chloro-2-propoxybenzene
  • 1-Chloro-4-propoxybenzene
  • 1-Bromo-3-propoxybenzene

Comparison: 1-Chloro-3-propoxybenzene is unique due to the position of the chlorine and propoxy groups, which affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling points and reactivity towards nucleophiles .

Properties

IUPAC Name

1-chloro-3-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJIOQZPGMROOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-3-propoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-3-propoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-3-propoxybenzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-3-propoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-3-propoxybenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-3-propoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.